4-Ethoxy-8-fluoroquinoline-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid is1S/C12H10FNO3/c1-2-17-10-6-9 (12 (15)16)14-11-7 (10)4-3-5-8 (11)13/h3-6H,2H2,1H3, (H,15,16)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.21 g/mol. It’s recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthesis and Chemical Properties
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid and its derivatives have been extensively used in the synthesis of complex compounds. Researchers have synthesized various cadmium complexes from carboxyl functionalized 2-phenylquinoline derivatives, investigating their fluorescent behavior and antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus (Lei et al., 2014). Moreover, the creation of fluorinated derivatives of quinolinecarboxylic acids through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid has been documented, expanding the potential applications of these compounds in various scientific fields (Nosova et al., 2002).
Antibacterial and Antimycobacterial Research
The derivatives of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid have shown significant antibacterial properties. Researchers have synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for their antibacterial activities. These compounds were derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, indicating the versatility and potential of 4-Ethoxy-8-fluoroquinoline-2-carboxylic acid in creating potent antibacterial agents (Patel & Patel, 2010). Additionally, the modification of chitosan with 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochlorides and ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate has introduced new functional groups into glucosamine units of the polymer, offering new possibilities in the field of biomaterials and drug delivery systems (Levov et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-ethoxy-8-fluoroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-10-6-9(12(15)16)14-11-7(10)4-3-5-8(11)13/h3-6H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDXJVAQDQYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-8-fluoroquinoline-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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